REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([NH2:9])[CH:5]=[CH:6][C:7]=1[I:8].[O:10](C(OC(C)(C)C)=O)[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=O.O.CCOC(C)=O>O1CCOCC1.CN(C1C=CN=CC=1)C>[C:14]([O:13][C:11](=[O:10])[NH:9][C:4]1[CH:5]=[CH:6][C:7]([I:8])=[C:2]([F:1])[CH:3]=1)([CH3:17])([CH3:16])[CH3:15]
|
Name
|
|
Quantity
|
13.67 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1I)N
|
Name
|
|
Quantity
|
13.83 g
|
Type
|
reactant
|
Smiles
|
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
700 mg
|
Type
|
catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was then warmed up
|
Type
|
TEMPERATURE
|
Details
|
to refluxing for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with EtOAc (2×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with H2O (2×100 mL) and saturated NaCl aqueous solution (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was further dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1=CC(=C(C=C1)I)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.67 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |